Methyl 5-Bromoquinoline-3-carboxylate
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Overview
Description
Methyl 5-Bromoquinoline-3-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 5th position and a carboxylate ester group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the reaction of 5-bromoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of microwave-assisted reactions. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a palladium catalyst.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-aminoquinoline-3-carboxylate derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 5-bromoquinoline-3-methanol.
Scientific Research Applications
Methyl 5-Bromoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 5-Bromoquinoline-3-carboxylate in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the ester group can participate in hydrogen bonding and hydrophobic interactions, facilitating the binding of the compound to its target. This binding can lead to the inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Bromoquinoline-2-carboxylate
- Methyl 5-Bromoquinoline-8-carboxylate
- Methyl 5-Bromopyridine-3-carboxylate
Uniqueness
Methyl 5-Bromoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the bromine atom and the ester group can significantly influence the compound’s interaction with other molecules, making it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C11H8BrNO2 |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
methyl 5-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)7-5-8-9(12)3-2-4-10(8)13-6-7/h2-6H,1H3 |
InChI Key |
BSRFMQFEDPLMIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2Br)N=C1 |
Origin of Product |
United States |
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